![molecular formula C16H11I B14678204 (1E)-1-[(4-iodophenyl)methylene]indene CAS No. 28439-94-3](/img/structure/B14678204.png)
(1E)-1-[(4-iodophenyl)methylene]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-[(4-iodophenyl)methylene]indene: is an organic compound that features an indene core with a 4-iodophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[(4-iodophenyl)methylene]indene typically involves the reaction of 4-iodobenzaldehyde with indene in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1E)-1-[(4-iodophenyl)methylene]indene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols or alkanes.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1E)-1-[(4-iodophenyl)methylene]indene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It can be used as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (1E)-1-[(4-iodophenyl)methylene]indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the compound’s structure and the nature of its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Indene: The parent compound of (1E)-1-[(4-iodophenyl)methylene]indene, used in the synthesis of various organic molecules.
4-Iodobenzaldehyde: A key starting material for the synthesis of this compound.
Other Substituted Indenes: Compounds with different substituents on the indene core, which may exhibit different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the indene core and the 4-iodophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
28439-94-3 |
|---|---|
Molekularformel |
C16H11I |
Molekulargewicht |
330.16 g/mol |
IUPAC-Name |
(1E)-1-[(4-iodophenyl)methylidene]indene |
InChI |
InChI=1S/C16H11I/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H/b14-11+ |
InChI-Schlüssel |
QWBBBEJLPJVFIO-SDNWHVSQSA-N |
Isomerische SMILES |
C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)I |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





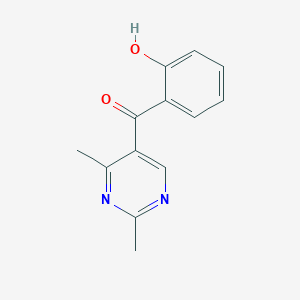
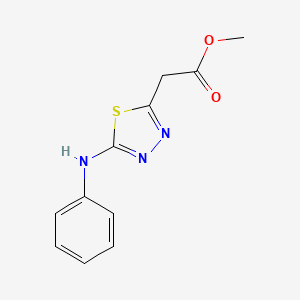
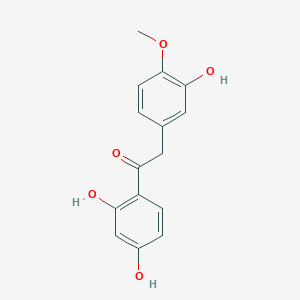
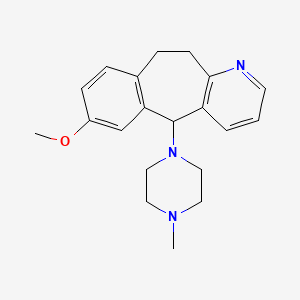

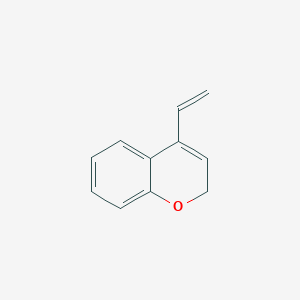
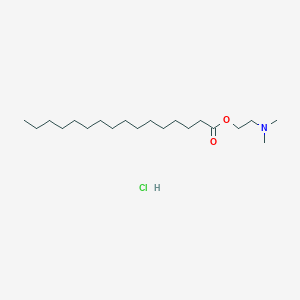
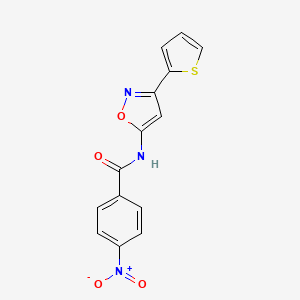

![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)
